molecular formula C2H4ClF B157227 1-Chloro-1-fluoroethane CAS No. 1615-75-4

1-Chloro-1-fluoroethane

Cat. No. B157227
CAS RN: 1615-75-4
M. Wt: 82.5 g/mol
InChI Key: YACLCMMBHTUQON-UHFFFAOYSA-N
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Description

1-Chloro-1-fluoroethane, also known as chlorofluoroethane, is a halogenated hydrocarbon with the molecular formula C2H3ClF. It is a derivative of ethane where one hydrogen atom is substituted by a chlorine atom and another by a fluorine atom. This compound is of interest due to its structural properties and potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 1-chloro-1-fluoroethane has been extensively studied. For example, the equilibrium structure for 1-chloro-1-fluoroethene, a closely related compound, has been obtained using least-squares fit procedures and quantum chemical calculations, which include coupled cluster and density functional theory methods . These studies provide insights into the geometrical configuration of the molecule, which is crucial for understanding its reactivity and physical properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-chloro-1-fluoroethane can be inferred from the molecular structure and vibrational spectra studies. The vibrational spectra of 1-chloro-1-fluoroethene provide information on the vibrational modes and can be used to deduce certain physical properties such as bond strengths and molecular shape . Additionally, the rotational spectra can give insights into the molecular geometry and the distribution of electron density within the molecule . These properties are essential for predicting the behavior of the compound under different physical conditions and in various chemical reactions.

Relevant Case Studies

Several studies have focused on the molecular structure and properties of compounds closely related to 1-chloro-1-fluoroethane. For instance, the molecular structure of cis-1-chloro-2-fluoroethylene has been investigated both theoretically and experimentally, providing a detailed analysis of its equilibrium geometry . Another study examined the rotational spectra and molecular structure of the 1-chloro-1-fluoroethylene-acetylene complex, revealing the intermolecular interactions and structure of the complex . These case studies are relevant as they offer a deeper understanding of the behavior of chlorofluoroethanes in various chemical environments.

Scientific Research Applications

Application 1: Spectroscopy

  • Summary of the Application : 1-Chloro-1-fluoroethane is used in the study of rotational spectra, internal rotation barriers, and ab initio calculations .
  • Methods of Application or Experimental Procedures : The microwave spectrum of 1-chloro-1-fluoroethane has been studied in the frequency region 8–250 GHz using waveguide Fourier transform, Stark, and source modulation spectrometers .
  • Results or Outcomes : Accurate rotational, quartic, and sextic centrifugal distortion and quadrupole coupling constants have been obtained from a global fit for the ground, v17 =1 (Cl–F skeletal bending mode), and v18 =1 (CH 3 torsional) vibrational states of the 35 Cl isotopomer and for the ground state of the 37 Cl isotopomer . The barrier height for the internal rotation of the methyl group was determined to be 3814 (11) cal/mol .

Application 2: Thermodynamics Research

  • Summary of the Application : 1-Chloro-1-fluoroethane is used in thermodynamics research, particularly in the study of gas phase thermochemistry data .
  • Methods of Application or Experimental Procedures : The thermophysical and thermochemical data of 1-Chloro-1-fluoroethane are studied using various methods, including calorimetry and spectroscopy .
  • Results or Outcomes : The heat of formation of 1-Chloro-1-fluoroethane in the gas phase is -313.4 ± 2.5 kJ/mol . The heat of combustion is -1244. ± 3. kJ/mol .

Application 3: Safety Measures in Handling Chemicals

  • Summary of the Application : 1-Chloro-1-fluoroethane is used in industries where safety measures are crucial. Understanding its properties helps in developing safety protocols .
  • Methods of Application or Experimental Procedures : Safety measures include proper handling and disposal of the chemical. In case of a large spill, it is recommended to take up the spill with a pump or vacuum and finish with a dry chemical absorbent .
  • Results or Outcomes : These safety measures help prevent accidents and ensure the safety of the workers .

Application 4: Thermodynamics Research

  • Summary of the Application : 1-Chloro-1-fluoroethane is used in thermodynamics research, particularly in the study of gas phase thermochemistry data .
  • Methods of Application or Experimental Procedures : The thermophysical and thermochemical data of 1-Chloro-1-fluoroethane are studied using various methods, including calorimetry and spectroscopy .
  • Results or Outcomes : The heat of formation of 1-Chloro-1-fluoroethane in the gas phase is -313.4 ± 2.5 kJ/mol . The heat of combustion is -1244. ± 3. kJ/mol .

Application 5: Safety Measures in Handling Chemicals

  • Summary of the Application : 1-Chloro-1-fluoroethane is used in industries where safety measures are crucial. Understanding its properties helps in developing safety protocols .
  • Methods of Application or Experimental Procedures : Safety measures include proper handling and disposal of the chemical. In case of a large spill, it is recommended to take up the spill with a pump or vacuum and finish with a dry chemical absorbent .
  • Results or Outcomes : These safety measures help prevent accidents and ensure the safety of the workers .

Safety And Hazards

1-Chloro-1-fluoroethane is extremely flammable and contains gas under pressure; it may explode if heated. It may displace oxygen and cause rapid suffocation. Contact with gas or liquefied gas may cause burns, severe injury, and/or frostbite .

properties

IUPAC Name

1-chloro-1-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLCMMBHTUQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869534
Record name 1-Chloro-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1-fluoroethane

CAS RN

1615-75-4, 110587-14-9
Record name 1-Chloro-1-fluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-chloro-1-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, chlorofluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110587149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
GJ Martens, M Godfroid, R Decelle… - International Journal of …, 1972 - Wiley Online Library
… A similar explanation can be given for the molecular nature of the pyrolysis of 1-chloro- 1 -fluoroethane from which hydrogen abstraction yields principally the &radical CH,-CClF’ …
Number of citations: 27 onlinelibrary.wiley.com
R Hinze, A Lesarri, JC López, JL Alonso… - The Journal of chemical …, 1996 - pubs.aip.org
… We used a commercial sample of 1-chloro-1fluoroethane without any further purification. The spectra of the 35Cl and 37Cl isotopomers were observed in natural abundance. Our …
Number of citations: 16 pubs.aip.org
BA Hudgens, M Diem, DF Burow - The Journal of Chemical Physics, 1978 - pubs.aip.org
… The liquid and solid state Raman spectra of 1-bromo1-chloro-1-fluoroethane and of 1-bromo-1-chloro-1fluoroethane-2-d1 are shown in Figs. 1 and 2. Comparison of the upper and …
Number of citations: 6 pubs.aip.org
CH Thomas, KD Nisbet, G Graner - The Journal of Chemical Physics, 1974 - pubs.aip.org
… The sample of 1-chloro-1-fluoroethane used in this research was supplied by Professor Dario Sianesi, of Montecatini-Edison, Milan, Italy. The sample was prepared by the reaction 1 …
Number of citations: 9 pubs.aip.org
JL Alonso, JC López, S Blanco, A Guarnieri - Journal of Molecular …, 1997 - Elsevier
… C distances were fixed to those found for 1-chloro-1-fluoroethane (13) with a symmetrical CH3 … CF2Cl group has been derived from the structures of 1-chloro-1-fluoroethane (13) and 1,1-…
Number of citations: 20 www.sciencedirect.com
KD Nisbet - 1973 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original …
Number of citations: 2 search.proquest.com
JC López, A Aguado, S Blanco, JL Alonso - Journal of Molecular …, 1996 - Elsevier
… The CHFCl group structure was initially of this vibration were easily assigned, as they behave with taken from 1-chloro-1-fluoroethane (5). The C–C bond regular intensity and frequency …
Number of citations: 11 www.sciencedirect.com
Y Tatamitani, S Kuwano, K Fuchigami, S Oe… - Journal of molecular …, 1999 - Elsevier
… Molecular orbital calculations of 1-bromo-1-fluoroethane and 1-chloro-1- fluoroethane were carried out using the GAUSSIAN 94 suite of programs at the MP2/6-311G** level of theory. …
Number of citations: 4 www.sciencedirect.com
BA Hudgens, DF Burow - 1976 - kb.osu.edu
… The vibrational spectrum of 1-bromo-1-chloro-1-fluoroethane has been examined as a part of a study of the vibrational modes of chiral molecules. Infrared spectra of the solid and gas …
Number of citations: 0 kb.osu.edu
LA Nafie, PL Polavarapu, M Diem - The Journal of Chemical Physics, 1980 - pubs.aip.org
… 1-chloro-1-fluoroethane and (S)-1-chloro-1-fluoroethane1-d1 (and do). These molecules are particularly attractive since they possess only one methyl group in a very simple chiral …
Number of citations: 29 pubs.aip.org

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